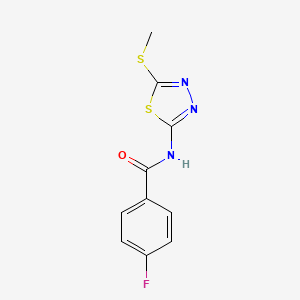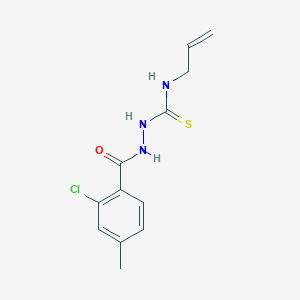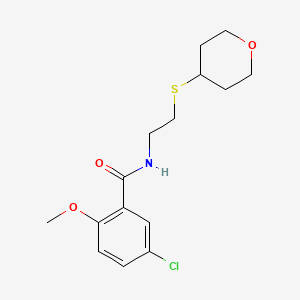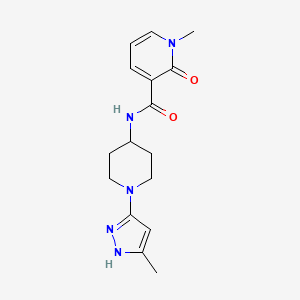
(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid
Descripción general
Descripción
“(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid” is a chemical compound that belongs to the class of organic compounds known as hydroxycinnamic acids . These are compounds containing a cinnamic acid where the benzene ring is hydroxylated .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid involved mixing two reactants, resulting in a dark brownish color precipitate .Molecular Structure Analysis
The molecular structure of “(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid” can be represented by the molecular formula C10H10O3 . The exact mass of the molecule is 178.062988 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid” include a density of 1.2±0.1 g/cm3, a boiling point of 342.6±17.0 °C at 760 mmHg, and a flash point of 138.6±14.4 °C .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of “(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid”:
Dye-Sensitized Solar Cells (DSSCs)
It is used as a sensitizer dye in DSSCs, contributing to the conversion of solar energy into electrical energy .
Corrosion Inhibition
This compound has been studied for its corrosion inhibition properties, particularly for protecting metals in acidic environments .
Optoelectronic Properties
Research has been conducted on its structural, optoelectronic, and thermodynamic properties, which are important for various optoelectronic applications .
Direcciones Futuras
The future directions for the study of “(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the biotransformation of similar compounds by Trametes versicolor suggests potential applications in the field of green chemistry .
Mecanismo De Acción
Target of Action
Similar compounds like isoferulic acid have been reported to interact withO-methyltransferase in Synechocystis sp . This enzyme plays a crucial role in the methylation process, which is a key regulatory mechanism in cells.
Mode of Action
It’s plausible that it might interact with its targets in a manner similar to other hydroxycinnamic acids . These compounds typically bind to their target enzymes and modulate their activity, leading to changes in the biochemical processes they regulate.
Biochemical Pathways
Hydroxycinnamic acids, a class of compounds to which it belongs, are known to be involved in various biological pathways, including those related to cellular metabolism and signal transduction .
Pharmacokinetics
Similar compounds like isoferulic acid have been reported to have good bioavailability .
Result of Action
Hydroxycinnamic acids, a class of compounds to which it belongs, are known to exhibit antioxidant, anti-inflammatory, and anticancer properties .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and efficacy of similar compounds .
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHNRJDDHTZZDZ-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2355226.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2355227.png)

![2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2355230.png)


![4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2355234.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2355237.png)
![(5Z)-1-ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2355239.png)

![N-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2355243.png)
